molecular formula C21H19N5O4 B2684517 3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900007-91-2

3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2684517
CAS RN: 900007-91-2
M. Wt: 405.414
InChI Key: UMPTVIPLVAUOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with the pyrazolo[3,4-d]pyrimidin core have been extensively studied for their synthesis and biological activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing their potential in therapeutic applications (Rahmouni et al., 2016). This demonstrates the compound's relevance in medicinal chemistry, particularly in the development of new treatments for cancer and inflammatory diseases.

Antimicrobial and Antioxidant Properties

Several derivatives of pyrazolo[3,4-d]pyrimidine have been explored for their antimicrobial activities. For example, benzothiazoles derived from this scaffold have demonstrated potent antimicrobial properties, suggesting their use in developing new antibacterial and antifungal agents (Abbas et al., 2014). This highlights the compound's potential utility in addressing microbial resistance, an escalating global health concern.

Anti-inflammatory and Analgesic Activities

The pyrazolo[3,4-d]pyrimidine system has also been linked to anti-inflammatory and analgesic activities. Studies have shown that derivatives of this compound class can act as COX-2 selective inhibitors, offering a promising route for the development of new anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Raffa et al., 2009).

Antiviral Properties

Research into benzamide-based 5-aminopyrazoles and their derivatives, including those linked to the pyrazolo[3,4-d]pyrimidine structure, has uncovered significant antiviral activities against influenza A virus (H5N1), indicating their potential as antiviral agents (Hebishy et al., 2020). This opens avenues for the development of new therapeutic options for viral infections, including those caused by emerging and re-emerging viruses.

properties

IUPAC Name

3,5-dimethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-13-4-6-15(7-5-13)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)14-8-16(29-2)10-17(9-14)30-3/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPTVIPLVAUOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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